REACTION_SMILES
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[F:13][c:14]1[cH:15][cH:16][cH:17][c:18]2[c:22]1[N:21]([CH3:23])[C:20](=[O:24])[CH2:19]2.[Na+:8].[O-:9][N+:10]([O-:11])=[O:12].[OH2:25].[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[O-:9][N+:10](=[O:12])[c:16]1[cH:15][c:14]([F:13])[c:22]2[c:18]([cH:17]1)[CH2:19][C:20](=[O:24])[N:21]2[CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C(=O)Cc2cccc(F)c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CN1C(=O)Cc2cc([N+](=O)[O-])cc(F)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |